N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethoxyphenyl group, and an oxazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the dimethoxyphenyl moiety.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes or ketones.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions such as palladium-catalyzed cross-coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-acetyl-3,4-dimethoxyphenethylamine
- N-acetylhomoveratrylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, including the piperidine ring, dimethoxyphenyl group, and oxazole ring
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H31N3O4/c1-18-7-9-19(10-8-18)24-16-21(28-33-24)26(30)27-17-22(29-13-5-4-6-14-29)20-11-12-23(31-2)25(15-20)32-3/h7-12,15-16,22H,4-6,13-14,17H2,1-3H3,(H,27,30) |
InChI Key |
GJYPDJNOWRYBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
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